2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a key building block in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3,3-dimethylbutanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-amino-3,3-dimethylbutanoic acid: A derivative of leucine with similar structural features.
Glycine: The simplest amino acid, often used as a reference compound in studies.
Diglycine: A dipeptide consisting of two glycine molecules, used in various biochemical applications.
Uniqueness
What sets 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid apart is its unique combination of structural features, which confer specific biochemical properties.
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)6(9)7(13)10-4-5(11)12/h6H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI Key |
VMKWSMUDKIJVIS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.